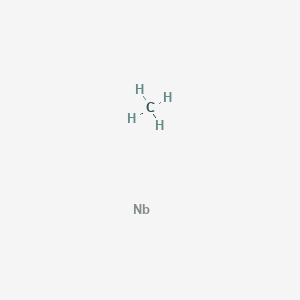

Niobium carbide (NbC)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of NbC typically involves the carburization of niobium or its oxides in the presence of a carbon source. Silva et al. (1995) described the synthesis of NbC through the temperature-programmed reaction (TPR) between niobium oxide precursors and a methane-hydrogen mixture, highlighting the pseudomorphous transformation from oxide to carbide (Silva, Ko, Schmal, & Oyama, 1995). Another approach involves the hydrothermal synthesis of niobium pentoxide on carbide-derived carbon, indicating the versatility of synthesis routes for NbC and related materials (Zhang, Maloney, Lukatskaya, Beidaghi, Dyatkin, Perre, Long, Qiao, Dunn, & Gogotsi, 2015).

Molecular Structure Analysis

The molecular structure of NbC, analyzed through various spectroscopic and diffraction techniques, demonstrates its robustness and stability. NbC exists in a face-centered cubic (FCC) structure, with carbon atoms occupying interstitial sites within the niobium metal lattice. This arrangement grants NbC its exceptional properties, such as high hardness and melting point. Abu-Jafar et al. (2023) examined the structural, electronic, optical, and elastic properties of NbC, confirming its metallic nature and stability in different structures (Abu-Jafar, Jaradat, Farout, Shawahneh, Mousa, Ilaiwi, Khenata, & Azar, 2023).

Chemical Reactions and Properties

The chemical stability of NbC makes it resistant to most acids and alkalis, a property that is vital for applications in harsh environments. The carburization process, key to synthesizing NbC, involves complex reactions between niobium or its oxides and carbon sources under high temperatures. Silva et al. (1996) detailed this process, showing the transformation from Nb2O5 to NbC through intermediate phases (Silva, Schmal, & Oyama, 1996).

Physical Properties Analysis

The physical properties of NbC, such as high melting point, hardness, and thermal conductivity, make it suitable for a wide range of applications. Its high melting point (above 3500°C) and hardness contribute to its use in cutting tools and wear-resistant coatings. Woydt et al. (2016) explored the potential of NbC for wear protection, highlighting its low friction and wear rates in relevant tribo-contacts (Woydt, Mohrbacher, Vleugels, & Huang, 2016).

Chemical Properties Analysis

NbC's chemical properties include its resistance to oxidation and corrosion, making it an excellent candidate for protective coatings in extreme environments. Its chemical stability is also a critical factor in its application in electrochemical devices and as catalysts. Grove et al. (2010) investigated the effect of hydrocarbons on the morphology of synthesized NbC nanoparticles, providing insights into the chemical behavior and stability of NbC at the nanoscale (Grove, Gupta, & Castleman, 2010).

Applications De Recherche Scientifique

1. Reinforcement in Steel and Iron Alloys

- Application Summary: NbC is used to reinforce steel and iron alloys, particularly in industries that require materials with high abrasion resistance, such as earth moving and mining equipment .

- Methods of Application: NbC is added to a ductile iron-based matrix, creating a composite material. Volume fractions up to 35% of NbC can be formed in-situ as primary carbide in the liquid phase or added externally using a FeNbC master alloy .

- Results: The resulting composite materials demonstrate good abrasion resistance in combination with good toughness .

2. Microalloyed Steel

- Application Summary: NbC is used as a microalloying element in high-strength low-alloy (HSLA) steel .

- Methods of Application: NbC is added to the steel during the manufacturing process. It promotes ferrite formation and inhibits the growth of austenite grains and austenite recrystallization .

- Results: The addition of NbC can provide a significant strengthening contribution (more than 300 MPa) to the steel .

3. Catalysis

- Application Summary: NbC is used in catalysis, particularly in epoxidation reactions, which are important in synthetic chemistry .

- Methods of Application: The specific methods of application in catalysis are not detailed in the source .

- Results: The use of NbC in catalysis can lead to the production of epoxides, which are widely used as intermediates in the production of pharmaceuticals, surfactants, and ester chemicals .

4. Advanced Materials Engineering

- Application Summary: NbC plays a vital role in advanced materials engineering, including aerospace, structural applications, and electronics .

- Methods of Application: The specific methods of application in advanced materials engineering are not detailed in the source .

- Results: The use of NbC in these fields contributes to the development of a wide range of technological advancements .

5. Refractory Coatings in Nuclear Reactors

- Application Summary: NbC can be used as refractory coatings in nuclear reactors .

- Methods of Application: A layer of NbC can be created by chemical vapor deposition .

- Results: The use of NbC as a refractory coating can enhance the performance and safety of nuclear reactors .

6. Tooling Applications

- Application Summary: NbC is used in tooling applications due to its high hardness and resistance to adhesive wear .

- Methods of Application: The specific methods of application in tooling are not detailed in the source .

- Results: The use of NbC in tooling applications can lead to a reduction in adhesive wear, which can extend the lifespan of the tools . Additionally, the weight reduction achieved with NbC reduces inertia in machining equipment and dynamic applications .

7. Welding

- Application Summary: NbC is used in welding due to its high melting point and resistance to heat .

- Methods of Application: The specific methods of application in welding are not detailed in the source .

- Results: The use of NbC in welding applications can lead to improved weld quality and durability .

Propriétés

IUPAC Name |

methane;niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.Nb/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOIETWQBJYMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.949 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Niobium carbide (NbC) | |

CAS RN |

12069-94-2 | |

| Record name | Niobium carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium carbide (NbC) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

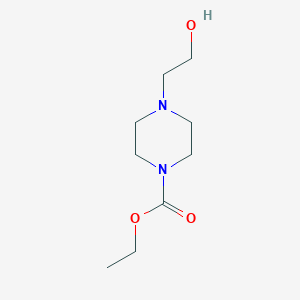

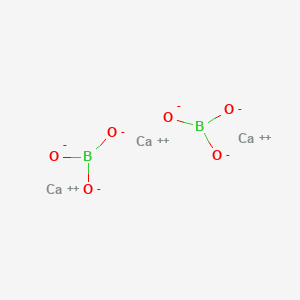

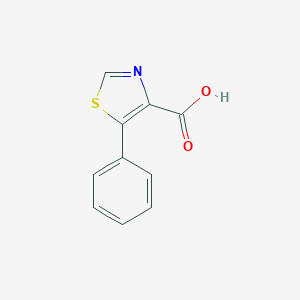

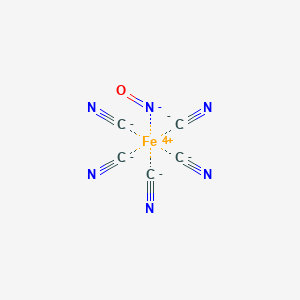

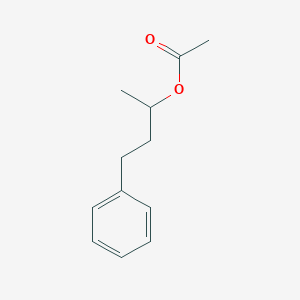

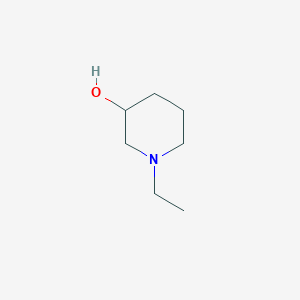

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)